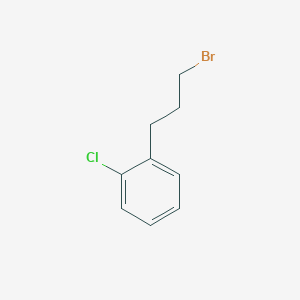

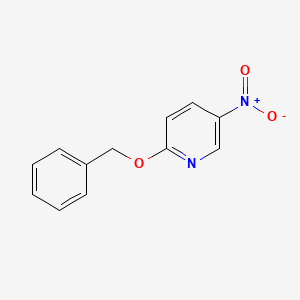

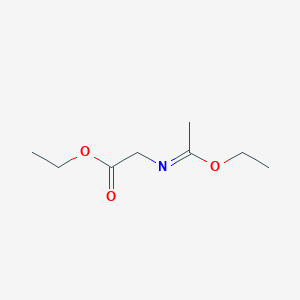

![molecular formula C14H12N2O4 B1267874 二甲基 [2,2'-联吡啶]-3,3'-二羧酸酯 CAS No. 39775-31-0](/img/structure/B1267874.png)

二甲基 [2,2'-联吡啶]-3,3'-二羧酸酯

描述

Dimethyl-2,2’-bipyridine can refer to many isomers of 2,2’-bipyridine containing two methyl substituents. All have the formula (CH3)2C10H6N2, but the most common are symmetrical derivatives (CH3C5H3N)2 . These compounds are used as ligands in coordination chemistry and homogeneous catalysis .

Synthesis Analysis

The synthesis of a chiral 2,2’-bipyridinediol ligand with 3,3’-dimethyl substituents was achieved starting from commercially available materials. The O2-mediated oxidative homocoupling reaction of a chiral pyridine N-oxide was demonstrated to be the key step to prepare the S,S enantiomer of the title ligand . A new complex with the formula [La(5,5′-dmbpy)2(NO3)3] (a) [where (5,5′-dmbpy = 5,5′-dimethyl-2,2′-bipyridine)] has been synthesized .Molecular Structure Analysis

Bipyridines represent simple yet very interesting and tempting heteroaromatic scaffold with tremendous use across various research fields. In principle, we can distinguish six bipyridine derivatives that differ in the mutual orientation of both pyridine rings .Chemical Reactions Analysis

Bipyridinium salts are currently very popular due to their perspective applications in redox flow batteries. Hence, a series of bipyridiniums based on 2,2’-, 3,3’-, and 4,4’-bipyridine and 2,2’-bipyrimidine were designed and prepared . The complex was synthesized by the addition of methanolic solution of 5,5’- dimethyl 2,2’- bipyridine (0.09 g, 0.51 mmol) to a constantly stirred methanolic solution of Fe(NO3)3·9H2O (0.07 g, 0.17 mmol) at room temperature .Physical And Chemical Properties Analysis

Dimethyl-2,2’-bipyridine compounds are white or colorless. Most are solids except the 3,3’ isomer which is a liquid .科学研究应用

Synthesis of Bipyridine Derivatives

Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances . The synthesis of bipyridine derivatives has seen significant progress, with methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .

Biologically Active Molecules

Bipyridines and their derivatives are extensively used as fundamental components in various applications, including biologically active molecules . They can be used in the synthesis of 3- or 4-arylpyridines of interest to pharmacological applications .

Ligands in Transition-Metal Catalysis

Bipyridines serve as excellent ligands in transition-metal catalysis . Their strong coordination with metal centers is a key characteristic that makes them valuable in this field .

Photosensitizers

Bipyridines and their derivatives are also used as photosensitizers . Their ability to absorb light and transfer energy makes them useful in a variety of photochemical processes .

Viologens

With regard to 4,4’-bipyridines, the quaternization of nitrogens generates viologens, which are known for their good electrochemical properties .

Supramolecular Structures

Bipyridines are able to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .

Raw Material in the Synthesis of Dyestuffs and Agrochemicals

Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate is used as a raw material in the synthesis of dyestuffs and agrochemicals .

Determination of Ferrous and Cyanide Compounds

Dimethyl [2,2’-bipyridine]-3,3’-dicarboxylate can be used for the determination of ferrous and cyanide compounds .

安全和危害

作用机制

Target of Action

Similar compounds have been shown to interact with p-glycoprotein (p-gp), a protein that plays a crucial role in multidrug resistance .

Biochemical Pathways

The inhibition of p-gp and mrp1 efflux pumps could potentially affect the pharmacokinetics of various drugs, altering their absorption, distribution, metabolism, and excretion .

Pharmacokinetics

The compound’s molecular weight (as per the chemicalbook database ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The inhibition of p-gp and mrp1 efflux pumps could potentially enhance the intracellular concentration of certain drugs, leading to an increased therapeutic effect .

属性

IUPAC Name |

methyl 2-(3-methoxycarbonylpyridin-2-yl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-19-13(17)9-5-3-7-15-11(9)12-10(14(18)20-2)6-4-8-16-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQPYWUOEFGOCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)C2=C(C=CC=N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329114 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate | |

CAS RN |

39775-31-0 | |

| Record name | 39775-31-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical conformation of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate in its crystalline form?

A1: Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate crystallizes with its pyridine rings in a trans conformation, positioned at an angle of 53 degrees relative to each other. This conformation arises from intramolecular interactions between the alkoxy oxygen atoms of the ester groups and the C2 atoms of the opposing pyridine rings. []

Q2: Are there any notable intramolecular interactions observed in Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate?

A2: Yes, Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate exhibits specific intramolecular interactions. Similar to its 3,3'-dinitro analogue, the alkoxy oxygen atoms of the ester groups interact with the C2 atoms of the opposing pyridine rings. Interestingly, despite their potential, significant interactions between the ring nitrogen atoms and the ester carbonyl carbon atoms are not observed in this molecule, even though such 1,5 interactions have been reported in other similar compounds. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

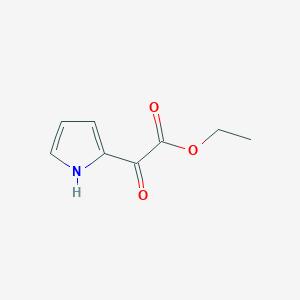

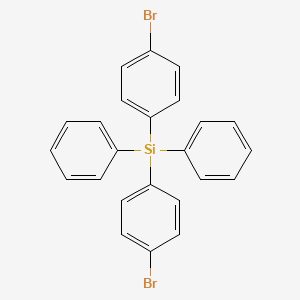

![2-[(3-Chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B1267803.png)

![4-[(2-Hydroxyethyl)amino]benzoic acid](/img/structure/B1267804.png)

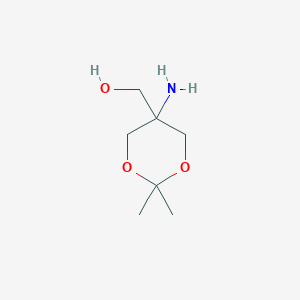

![1-Bromo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1267817.png)